YKL-05-124 hydrochloride is a potent and selective covalent inhibitor of cyclin-dependent kinase 7, a key enzyme involved in the regulation of transcription and cell cycle progression. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate the activity of various transcription factors and oncogenes.
YKL-05-124 hydrochloride was developed as part of research efforts aimed at identifying selective inhibitors of cyclin-dependent kinases. It is derived from a series of chemical modifications designed to enhance selectivity and potency against cyclin-dependent kinase 7 compared to other kinases.
YKL-05-124 hydrochloride is classified as a small molecule inhibitor. It belongs to the category of covalent inhibitors, which form a stable bond with their target enzyme, leading to prolonged inhibition.
The synthesis of YKL-05-124 hydrochloride involves several key steps, typically starting from commercially available precursors. The synthetic route can be outlined as follows:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of the compound at each stage.
YKL-05-124 hydrochloride has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula for YKL-05-124 hydrochloride is , with a molecular weight of approximately 388.87 g/mol.
The structural representation can be described using various notations:
InChI=1S/C18H19ClN2O4S/c1-12(20)15(24)22-16(25)14(19)17(21)23/h12-13H,1H3,(H2,21,23)(H,22,24)(H,19,20)/t12-,13-/m0/s1
CC(C(=O)N1C(=C(C=C1)Cl)C(=O)O)C(=O)N2C(=C(C=C2)S(=O)(=O)O)
These notations provide insight into the compound's connectivity and stereochemistry.
YKL-05-124 hydrochloride primarily participates in covalent modification reactions with cyclin-dependent kinase 7. The mechanism involves the formation of a covalent bond between the compound and a cysteine residue in the active site of the kinase.
The compound's reactivity is influenced by its electrophilic centers, which are designed to target specific nucleophilic sites on the enzyme. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
The mechanism by which YKL-05-124 hydrochloride exerts its effects involves:
Studies have demonstrated that YKL-05-124 hydrochloride shows time-dependent inhibition characteristics, with decreasing IC50 values over time, indicating an increasing effectiveness at inhibiting cyclin-dependent kinase 7 activity with prolonged exposure .
YKL-05-124 hydrochloride is typically presented as a white to off-white powder. Its solubility varies depending on the solvent used; it is often soluble in dimethyl sulfoxide and slightly soluble in water.
Key chemical properties include:
Analytical methods such as high-performance liquid chromatography are used for quantifying purity and stability under various conditions.
YKL-05-124 hydrochloride has significant potential in scientific research, particularly in cancer biology. Its ability to selectively inhibit cyclin-dependent kinase 7 positions it as a candidate for developing targeted cancer therapies aimed at tumors that are dependent on aberrant transcriptional regulation.
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3